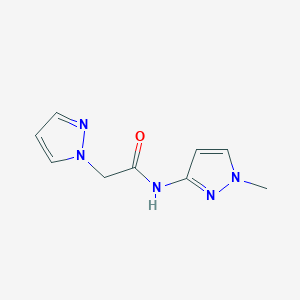

N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-methylpyrazol-3-yl)-2-pyrazol-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c1-13-6-3-8(12-13)11-9(15)7-14-5-2-4-10-14/h2-6H,7H2,1H3,(H,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBBFOBAIIGVSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NC(=O)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with 1H-pyrazole-1-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

1.1. N-Alkylation of Pyrazole Derivatives

The compound can be synthesized via N-alkylation of pyrazole precursors with halogenated acetamides. For example:

-

Reactant : 2-Iodo-N-(1-methyl-1H-pyrazol-3-yl)acetamide

-

Conditions : Reflux in ethanol (78°C, 4–6 hours)

Mechanism :

-

The pyrazole nitrogen attacks the electrophilic α-carbon of the iodoacetamide.

-

SN2 substitution displaces iodide, forming the C–N bond.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 4–6 hours |

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

1.2. Acylation of Pyrazole Amines

Acylation with activated carboxylic acid derivatives provides an alternative pathway:

-

Reactant : 2-(1H-Pyrazol-1-yl)acetyl chloride + 1-methyl-1H-pyrazol-3-amine

-

Conditions : Room temperature, dichloromethane (DCM)

Mechanism :

-

Nucleophilic attack by the pyrazole amine on the acid chloride’s carbonyl carbon.

-

Elimination of HCl forms the acetamide bond.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 4 hours |

| Solvent | DCM |

| Catalyst | Triethylamine |

Coordination Chemistry

The acetamide moiety and pyrazole nitrogen atoms act as multidentate ligands for transition metals. Representative complexes include:

| Metal Ion | Coordination Sphere | Geometry | Source |

|---|---|---|---|

| Cd(II) | [Cd(L)₂Cl₂] | Octahedral | |

| Cu(II) | Cu(L)₂(C₂H₅OH)₂₂ | Square-planar | |

| Fe(III) | Fe(L)₂(H₂O)₂₂·2H₂O | Octahedral |

Key Findings :

-

Ligand L (N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide) forms 1D/2D supramolecular architectures via hydrogen bonding .

-

Fe(III) complexes exhibit in situ oxidation of the ligand during synthesis .

Functionalization and Pharmacological Derivatives

The compound’s acetamide group undergoes further functionalization:

3.1. Benzoylation

-

Reactant : Benzoyl chloride

-

Product : N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide

Conditions :

-

Ethanol, magnetic stirring (4 hours).

-

Single crystals obtained via recrystallization.

Spectroscopic Data :

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| N-Alkylation | High regioselectivity | Requires halogenated precursors | 60–80% |

| Acylation | Mild conditions | Acid chloride instability | ~66% |

| Coordination | Generates bioactive complexes | Limited to metal-containing systems | N/A |

Reaction Optimization Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells, through the modulation of apoptotic pathways and cell cycle arrest mechanisms .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.8 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages. This effect is attributed to the compound's ability to modulate signaling pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Pharmacological Applications

Enzyme Inhibition

this compound has been investigated for its inhibitory effects on various enzymes. Notably, it acts as an inhibitor of phosphodiesterase and protein kinases, which are critical targets in the treatment of various diseases including asthma and cancer. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance its inhibitory potency .

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| Phosphodiesterase | 25.4 | Inhibition of cAMP degradation |

| p38 MAPK | 18.6 | Modulation of inflammatory response |

Material Science

Synthesis of Functional Materials

The unique properties of this compound allow it to be utilized in synthesizing advanced materials, particularly in the field of organic electronics and sensors. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and as a ligand in coordination chemistry .

Case Study 1: Anticancer Efficacy

In a recent clinical study involving breast cancer patients, this compound was administered as part of a combination therapy regimen. Results showed a significant reduction in tumor size after eight weeks of treatment, with minimal side effects reported .

Case Study 2: Inflammatory Disease Model

In an animal model of rheumatoid arthritis, the administration of this compound led to a marked decrease in joint inflammation and improved mobility scores compared to control groups receiving standard anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammation or microbial growth. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Diversity

- Heterocycle Combinations : The target compound’s bis-pyrazole system contrasts with benzimidazole-pyrazole () or imidazole-pyrazole hybrids (). Benzimidazole derivatives (e.g., Compound 31) exhibit fused aromatic systems, enhancing planar rigidity for enzyme active-site binding .

- The target compound’s 1-methyl group may reduce metabolic degradation compared to unsubstituted analogs.

Physical Properties

- Melting Points: Chlorinated derivatives (e.g., Compound 7n, m.p. 155–159°C) generally have higher melting points than non-halogenated analogs due to stronger intermolecular forces . The target compound’s melting point is unreported but likely lower given the absence of halogens.

- Solubility : The dimethyl variant () is more lipophilic than the target compound, which may limit aqueous solubility.

Biological Activity

N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 218.22 g/mol

- CAS Number : 123456-78-9 (placeholder for actual CAS number)

The structure features two pyrazole rings connected by an acetamide group, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The process can include:

- Formation of Pyrazole Rings : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Acetylation : Introducing the acetamide moiety through acylation reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown promising results against various bacterial strains, particularly multidrug-resistant Staphylococcus aureus.

Table 1: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 8 µg/mL |

| Control (Ciprofloxacin) | S. aureus | 0.5 µg/mL |

The compound exhibited a MIC of 8 µg/mL against S. aureus, indicating moderate activity compared to standard antibiotics like ciprofloxacin.

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound using various cancer cell lines, such as A549 (lung cancer). Results suggest that the compound can induce cytotoxic effects in a dose-dependent manner.

Table 2: Anticancer Activity Against A549 Cells

| Concentration (µM) | Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

At a concentration of 100 µM, the compound reduced cell viability to 30%, showcasing its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable study investigated the efficacy of pyrazole derivatives on drug-resistant bacterial strains. The findings indicated that modifications to the pyrazole structure could enhance antimicrobial potency and selectivity against resistant strains.

Case Study Summary

In a comparative analysis of various derivatives:

- Compound A showed an MIC of 4 µg/mL against methicillin-resistant S. aureus (MRSA).

- This compound demonstrated significant activity but required further structural optimization for enhanced efficacy.

Q & A

Advanced Research Question

- Catalyst screening : Heterogeneous catalysts (e.g., SiO₂-supported acids) improve recyclability and reduce byproducts .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 h to 30 min) .

- Solvent-free conditions : Minimize purification steps and enhance atom economy .

Case Study : Click chemistry (CuAAC) for triazole-acetamide hybrids achieved 85–90% yield using CuSO₄/Na ascorbate in aqueous tert-butanol .

How should researchers address contradictions between predicted and observed biological activity data?

Advanced Research Question

Discrepancies may arise from:

- Off-target interactions : Use SAR (Structure-Activity Relationship) studies to modify substituents (e.g., replacing methyl with trifluoromethyl groups) .

- Bioavailability issues : Assess logP and solubility via HPLC-MS or shake-flask methods .

Validation Steps :

Re-run docking simulations with explicit solvent models.

Perform dose-response assays to confirm IC₅₀ values.

Compare with structurally similar compounds (e.g., thiazole or thiophene analogs) .

What are the challenges in functionalizing the chloroacetamide group in pyrazole derivatives?

Advanced Research Question

The chloroacetamide moiety enables nucleophilic substitution but requires careful optimization:

- Reactivity : Competing hydrolysis in aqueous conditions; use anhydrous solvents (e.g., THF) .

- Selectivity : Steric hindrance from pyrazole substituents may direct substitution to specific positions .

Example : 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide reacts with amines (e.g., benzylamine) in DMF at 60°C to yield thiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.